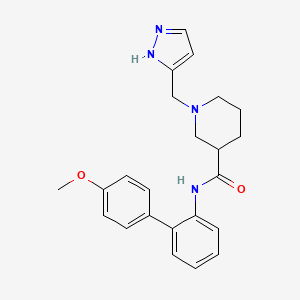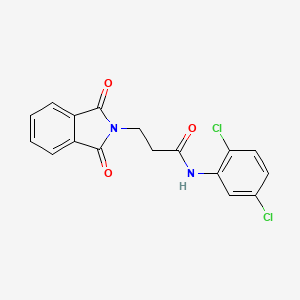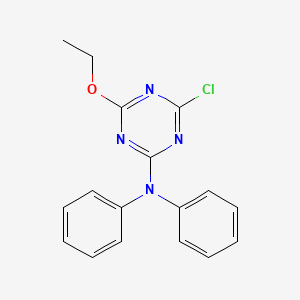![molecular formula C21H26F2N2O2 B6003710 2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound may also disrupt the cell cycle and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Additionally, the compound has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of studying 2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is its potent antitumor activity and its potential as a new class of antibiotics. However, there are also some limitations to working with this compound. The compound is highly toxic and requires careful handling in the lab. Additionally, the synthesis method is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate the mechanism of action of the compound and identify the specific targets that it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be tested in animal models to evaluate its efficacy and toxicity in vivo. Finally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity.
Synthesis Methods
The synthesis of 2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 3,4-difluorobenzaldehyde with cyclopentanone in the presence of sodium hydride. The resulting product is then reacted with 1,2-diaminocyclohexane to yield the final compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(Cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Properties
IUPAC Name |
2-(cyclopentanecarbonyl)-7-[(3,4-difluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O2/c22-17-7-6-15(12-18(17)23)13-24-10-3-8-21(20(24)27)9-11-25(14-21)19(26)16-4-1-2-5-16/h6-7,12,16H,1-5,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMHXWULCFPGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)


![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
